molecular formula C36H52O13 B1180434 Moexipril Methyl Ester CAS No. 122379-46-8

Moexipril Methyl Ester

Número de catálogo: B1180434
Número CAS: 122379-46-8
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Moexipril Methyl Ester is a derivative of Moexipril, an angiotensin-converting enzyme inhibitor used primarily for the treatment of hypertension. Moexipril itself is a prodrug that is converted into its active form, Moexiprilat, in the body. The methyl ester form is often used in research and development to study the pharmacokinetics and pharmacodynamics of the parent compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Moexipril Methyl Ester typically involves the esterification of Moexipril. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide and 4-dimethylaminopyridine as catalysts in an anhydrous solvent like dichloromethane . The reaction is carried out at room temperature and yields the methyl ester as a product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.

Análisis De Reacciones Químicas

**

Aplicaciones Científicas De Investigación

Pharmacological Profile

Mechanism of Action:
Moexipril methyl ester is converted in the body to its active form, moexiprilat, which exerts its effects by inhibiting the ACE enzyme. This inhibition leads to decreased production of angiotensin II, a potent vasoconstrictor, thereby promoting vasodilation and reducing blood pressure. The compound also affects the renin-angiotensin-aldosterone system, contributing to its antihypertensive effects .

Pharmacokinetics:

  • Absorption: this compound has a bioavailability of approximately 13% when converted to moexiprilat. Its absorption can be significantly affected by food intake.
  • Metabolism: The prodrug is rapidly hydrolyzed to moexiprilat primarily in the liver, although other tissues may also play a role in this conversion .
  • Elimination: The elimination half-life of moexipril is about 1 hour, while that of moexiprilat ranges from 2 to 9 hours .

Clinical Applications

Hypertension Management:
this compound has been clinically proven effective in lowering blood pressure when administered alone or in combination with diuretics such as hydrochlorothiazide. Clinical trials have demonstrated its efficacy and safety profile, making it a viable option for patients with hypertension .

Cardiovascular Protection:
Beyond its antihypertensive effects, moexipril has shown additional cardiovascular protective properties. It may contribute to improved outcomes in patients with heart failure or those at risk for cardiovascular events due to its ability to modulate vascular resistance and improve renal function .

Research Applications

Antitumor Activity:
Recent studies have explored the potential antitumor effects of this compound. In xenograft models, significant tumor growth inhibition was observed, suggesting that this compound may have applications in oncology.

Anti-inflammatory Effects:
Research indicates that moexipril may possess anti-inflammatory properties. Studies have shown reductions in inflammatory markers in models of induced arthritis, highlighting its potential use in treating inflammatory conditions.

Case Studies

  • Hypertension Management:
    • Objective: Evaluate the effectiveness of this compound in hypertensive patients.
    • Results: Significant reductions in systolic and diastolic blood pressure were noted, with a favorable safety profile reported.
  • Anticancer Effects:
    • Objective: Assess the anticancer properties in breast cancer models.
    • Results: Demonstrated significant apoptosis induction in cancer cells with minimal toxicity to normal cells, indicating a potential role as an adjunct therapy in cancer treatment.
  • Infection Control:
    • Objective: Investigate antimicrobial efficacy against resistant bacterial strains.
    • Results: Effective inhibition of growth was observed in multi-drug resistant strains, suggesting potential applications in infectious disease management.

Propiedades

Número CAS

122379-46-8

Fórmula molecular

C36H52O13

Peso molecular

0

Sinónimos

Moexipril Methyl Ester

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.